PVLA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

PVLA is a specialized glycopolymer that combines the properties of polystyrene with lactose moieties. This compound is particularly significant in biomedical applications due to its ability to interact with specific biological molecules, making it useful in cell culture, drug delivery, and other medical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

PVLA can be synthesized through various methods. One common approach involves the grafting of lactose-carrying styrene onto polystyrene dishes using plasma glow discharge. This method involves treating polystyrene dishes with oxygen plasma glow discharge followed by the graft polymerization of lactose-carrying styrene . Another method involves the polymerization of lactose-carrying styrene using nitroxide-mediated polymerization (NMP) with di-tert-butyl nitroxide as the initiator .

Industrial Production Methods

Industrial production of lactose-carrying polystyrene typically involves large-scale polymerization techniques. The use of NMP allows for controlled polymerization, resulting in polymers with specific molecular weights and structures. This method is advantageous for producing high-quality glycopolymers suitable for biomedical applications .

Análisis De Reacciones Químicas

Types of Reactions

PVLA undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the lactose moieties and the polystyrene backbone.

Common Reagents and Conditions

Common reagents used in the reactions of lactose-carrying polystyrene include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the lactose moieties can lead to the formation of aldehydes or carboxylic acids, while reduction can result in the formation of alcohols .

Aplicaciones Científicas De Investigación

Biomedical Applications

1.1 Drug Delivery Systems

PVLA has been extensively studied for its potential in drug delivery systems due to its biocompatibility and biodegradability. Research indicates that this compound-based hydrogels can encapsulate drugs and release them in a controlled manner, making them ideal for therapeutic applications.

- Case Study : A study published in ACS Macro Letters highlighted the design and characterization of a this compound-PEG-PVLA thermosensitive hydrogel. This gel demonstrated degradation in cell media over approximately 45 days, indicating its suitability for sustained drug release in biomedical applications .

| Property | This compound-PEG-PVLA Hydrogel |

|---|---|

| Degradation Time | ~45 days |

| Application | Drug delivery |

| Biocompatibility | High |

1.2 Tissue Engineering

This compound is also utilized in tissue engineering due to its ability to support cell growth and tissue regeneration. Its mechanical properties can be tailored to match those of natural tissues.

- Case Study : Research has shown that this compound scaffolds can effectively promote the growth of various cell types, making them promising candidates for applications in regenerative medicine .

Imaging Applications

2.1 Nanoparticle Imaging

This compound is being explored for use in imaging applications, particularly as a carrier for imaging agents. Its unique properties allow it to modulate the characteristics of nanoparticles used in imaging techniques.

- Case Study : A study focused on how different parameters affect nanoparticle properties highlighted this compound's role as a carrier for imaging agents, enhancing the visibility and effectiveness of imaging techniques .

| Parameter | Effect on Imaging |

|---|---|

| Carrier Material | Enhances visibility |

| Modulation Capability | Improves imaging quality |

3D Printing Technologies

3.1 Bioprinting

This compound has gained attention in the field of 3D printing, particularly for bioprinting applications where it can be used to create complex tissue structures.

- Case Study : Research indicated that this compound-based materials could be utilized in digital light processing (DLP) printing to fabricate high-performance hydrogel tissue constructs . This advancement paves the way for creating more intricate tissue structures that mimic natural tissues.

| Application | Details |

|---|---|

| Technology | DLP Printing |

| Material | This compound-based Hydrogel |

| Outcome | Complex tissue structures |

Environmental Applications

4.1 Biodegradability Studies

The environmental impact of polymers is a growing concern, and this compound's biodegradability makes it an attractive alternative to traditional plastics.

Mecanismo De Acción

The mechanism of action of lactose-carrying polystyrene involves its interaction with specific biological molecules. The lactose moieties on the polymer interact with asialoglycoprotein receptors on the surface of hepatocytes, facilitating cell adhesion and growth . This interaction is mediated by the β-D-galactopyranose ligand along the polymer chains .

Comparación Con Compuestos Similares

Similar Compounds

Poly(N-vinylbenzyl-O-β-D-galactopyranosyl-(1-4)-D-gluconamide): This compound also interacts with asialoglycoprotein receptors and is used in hepatocyte culture.

Glucose-carrying polystyrene: This compound interacts with glucose transporters on the surface of cells and is used in various biomedical applications.

Uniqueness

PVLA is unique due to its specific interaction with asialoglycoprotein receptors, making it particularly useful for hepatocyte culture and targeted drug delivery. Its amphiphilic structure also enhances its self-assembly properties, making it suitable for various biomedical applications .

Propiedades

Fórmula molecular |

C22H33NO10 |

|---|---|

Peso molecular |

471.5 g/mol |

Nombre IUPAC |

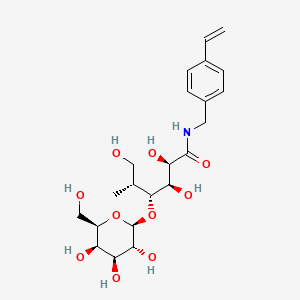

(2R,3R,4R,5R)-N-[(4-ethenylphenyl)methyl]-2,3,6-trihydroxy-5-methyl-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanamide |

InChI |

InChI=1S/C22H33NO10/c1-3-12-4-6-13(7-5-12)8-23-21(31)18(29)17(28)20(11(2)9-24)33-22-19(30)16(27)15(26)14(10-25)32-22/h3-7,11,14-20,22,24-30H,1,8-10H2,2H3,(H,23,31)/t11-,14-,15+,16+,17-,18-,19-,20-,22+/m1/s1 |

Clave InChI |

RPOKRGMOEWYIKB-ZFCLCKFASA-N |

SMILES isomérico |

C[C@H](CO)[C@H]([C@@H]([C@H](C(=O)NCC1=CC=C(C=C1)C=C)O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

SMILES canónico |

CC(CO)C(C(C(C(=O)NCC1=CC=C(C=C1)C=C)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Sinónimos |

lactose-carrying polystyrene poly (N-4-vinylbenzyl-lactonamide) poly(vinylbenzyl gluconamide) poly-N-4-vinylbenzyllactonamide PVLA |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.